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PROTAC EED degrader-2

EED PRC2 Target engagement

PROTAC EED degrader-2 is a VHL-based heterobifunctional degrader designed to eliminate the PRC2 complex, addressing the need for tools that remove both catalytic and scaffolding functions of EED. It enables robust degradation of EED, EZH2, and SUZ12 in models like Karpas422 cells (GI50=57 nM), offering a validated positive control for degrader screening and linker optimization studies. Key advantages: - ≥98% purity with QC documentation for experimental reproducibility. - Ships with blue ice to ensure stability; stored at -20°C for long-term use. - Bulk quantities available with documented lot-to-lot consistency for multi-phase studies.

Molecular Formula C50H58FN11O6S
Molecular Weight 960.1 g/mol
Cat. No. B8103554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC EED degrader-2
Molecular FormulaC50H58FN11O6S
Molecular Weight960.1 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)CCC(=O)NCCCCC(=O)NC(C(=O)N2CC(CC2C(=O)NCC3=CC=C(C=C3)C4=C(N=CS4)C)O)C(C)(C)C)C5=CN=C(N6C5=NN=C6)NCC7=C(C=CC8=C7CCO8)F
InChIInChI=1S/C50H58FN11O6S/c1-29-35(38-25-55-49(62-27-57-60-46(38)62)54-24-37-36-19-21-68-41(36)17-16-39(37)51)15-13-33(58-29)14-18-42(64)52-20-7-6-8-43(65)59-45(50(3,4)5)48(67)61-26-34(63)22-40(61)47(66)53-23-31-9-11-32(12-10-31)44-30(2)56-28-69-44/h9-13,15-17,25,27-28,34,40,45,63H,6-8,14,18-24,26H2,1-5H3,(H,52,64)(H,53,66)(H,54,55)(H,59,65)/t34-,40+,45-/m1/s1
InChIKeyCQSOTYMFUWTIIR-HUSBZTEESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC EED degrader-2 (CAS 2639882-69-0): A VHL-Based Heterobifunctional Degrader Targeting the EED Subunit of PRC2


PROTAC EED degrader-2, also designated Compound PROTAC 1 in the primary discovery publication, is a von Hippel-Lindau (VHL)-based proteolysis-targeting chimera (PROTAC) engineered to selectively degrade the embryonic ectoderm development (EED) subunit of the polycomb repressive complex 2 (PRC2) [1]. This compound integrates an EED-binding warhead derived from MAK683-CH2CH2COOH with a VHL E3 ubiquitin ligase ligand via a flexible pentanamide linker, enabling ubiquitin-proteasome-dependent degradation of the PRC2 holocomplex . The compound exhibits a target-binding affinity of pKD = 9.27 ± 0.05 (corresponding to Kd ≈ 0.54 nM) and inhibits PRC2 enzymatic function with a pIC50 = 8.11 ± 0.09 .

Why Generic Substitution Fails: Linker-Dependent Degradation Efficiency Differentiates PROTAC EED degrader-2 from Its Closest Structural Analog


EED-targeted PROTACs sharing the same EED-binding warhead and VHL E3 ligase ligand cannot be considered functionally interchangeable. PROTAC EED degrader-2 (PROTAC 1) and its direct analog PROTAC EED degrader-1 (PROTAC 2) differ solely in their linker composition—pentanamide versus polyethylene glycol (PEG)-based respectively—yet this single architectural divergence produces measurable differences in target-binding affinity (pKD = 9.27 versus 9.02, representing a ~1.8-fold higher affinity), PRC2 inhibitory potency (pIC50 = 8.11 versus 8.17), and antiproliferative activity against PRC2-dependent cancer cells (GI50 = 57 nM versus 49 nM) [1]. Furthermore, PROTAC 2 demonstrates faster degradation kinetics and more profound EED depletion than PROTAC 1, demonstrating that linker structure critically governs ternary complex formation efficiency and subsequent degradation dynamics [2]. Consequently, direct substitution between these analogs without independent validation would introduce uncontrolled variability in experimental outcomes.

Quantitative Comparative Evidence for PROTAC EED degrader-2: Binding Affinity, PRC2 Inhibition, Antiproliferative Activity, and Degradation Selectivity


Target Engagement: PROTAC EED degrader-2 Exhibits 1.8-Fold Higher EED Binding Affinity Than PROTAC EED degrader-1

PROTAC EED degrader-2 (PROTAC 1) demonstrates superior binding affinity for the EED subunit relative to its closest structural analog PROTAC EED degrader-1 (PROTAC 2). The difference arises from the pentanamide linker in PROTAC 1, which confers a more favorable ternary complex geometry for VHL recruitment than the PEG-based linker in PROTAC 2 [1]. This affinity difference is quantitatively established in the primary publication via surface plasmon resonance (SPR) or analogous biophysical assays .

EED PRC2 Target engagement Binding affinity PROTAC

Functional PRC2 Inhibition: PROTAC EED degrader-2 Achieves Modestly Enhanced Enzymatic Inhibition Compared to PROTAC EED degrader-1

In a PRC2 methyltransferase activity assay, PROTAC EED degrader-2 (PROTAC 1) demonstrates modestly improved inhibition of PRC2 enzymatic function relative to PROTAC EED degrader-1 (PROTAC 2) [1]. The difference, while small, is statistically distinguishable given the reported standard deviations. Both compounds maintain nanomolar-range inhibitory potency despite the attachment of the VHL-recruiting moiety .

PRC2 Methyltransferase Enzymatic inhibition H3K27me3 Epigenetics

Antiproliferative Activity in EZH2-Mutant DLBCL: PROTAC EED degrader-2 Achieves Potent Growth Inhibition (GI50 = 57 nM) Against Karpas422 Cells

PROTAC EED degrader-2 (PROTAC 1) demonstrates potent, concentration-dependent inhibition of Karpas422 cell proliferation, an EZH2-mutant diffuse large B-cell lymphoma (DLBCL) cell line . The primary publication reports that EED-targeted PROTACs selectively inhibit proliferation of PRC2-dependent cancer cells with a GI50 range of 49–58 nM, with PROTAC EED degrader-2 exhibiting a GI50 of 57 nM at day 14 [1]. Comparative data indicate that PROTAC EED degrader-1 (PROTAC 2) achieves a slightly more potent GI50 of 49 nM, reflecting a modest differential in antiproliferative efficacy that may stem from the faster degradation kinetics observed with PROTAC 2 [2].

DLBCL Karpas422 EZH2 mutation Antiproliferative Cancer epigenetics

Degradation Selectivity: PROTAC EED degrader-2 Induces Coordinated Degradation of the PRC2 Holocomplex (EED, EZH2, SUZ12) Without Significant Off-Target Proteome Perturbation

PROTAC EED degrader-2 (PROTAC 1) induces degradation not only of its direct target EED but also of the obligate PRC2 complex partners EZH2 and SUZ12 [1]. Global proteomics analysis of PROTAC 1-treated cells revealed that EED, EZH2, and SUZ12 were the only proteins significantly decreased 24 hours post-treatment, confirming high selectivity for the PRC2 complex within the proteome [2]. In contrast, PROTAC EED degrader-1 (PROTAC 2) exhibits faster degradation kinetics and achieves more profound depletion of EED at equivalent concentrations, indicating that linker composition directly influences degradation efficiency despite comparable selectivity profiles [3].

Targeted protein degradation Selectivity Proteomics PRC2 EZH2 SUZ12

Degradation Kinetics: PROTAC EED degrader-2 Induces Rapid EED Depletion Within 1–2 Hours in Karpas422 Cells

Time-course analysis in Karpas422 cells demonstrates that PROTAC EED degrader-2 (PROTAC 1) induces measurable reduction in EED protein levels within 1–2 hours of treatment at 1 μM concentration . The degradation effect extends to the obligate complex partners EZH2 and SUZ12, with EED being the most rapidly depleted subunit followed by EZH2 and SUZ12 [1]. Notably, PROTAC EED degrader-1 (PROTAC 2) exhibits faster degradation kinetics and achieves more profound maximal EED depletion compared to PROTAC 1, a functional consequence of differences in linker design that influence ternary complex formation efficiency [2].

Degradation kinetics Time-course EED Western blot PROTAC

Recommended Research and Industrial Application Scenarios for PROTAC EED degrader-2 Based on Comparative Evidence


Mechanistic Studies of PRC2-Dependent Transcriptional Repression in EZH2-Mutant DLBCL Models

PROTAC EED degrader-2 enables robust degradation of EED, EZH2, and SUZ12 in the EZH2-mutant DLBCL cell line Karpas422 with well-characterized concentration-response relationships (0.1–3 μM for 48 h) and time-dependent depletion kinetics (detectable within 1–2 h) [1]. The compound's GI50 of 57 nM provides a validated benchmark for dose selection in proliferation assays . For researchers investigating the scaffolding versus catalytic functions of PRC2, PROTAC EED degrader-2 offers a tool that eliminates both activities simultaneously, in contrast to catalytic EZH2 inhibitors that spare the scaffolding function and are vulnerable to secondary mutation-driven resistance .

Proteomic Profiling of PRC2 Complex Degradation and Downstream Epigenetic Consequences

Global proteomics analysis has confirmed that PROTAC EED degrader-2 selectively degrades EED, EZH2, and SUZ12 without significant off-target proteome perturbation at 24 hours post-treatment [1]. This validated selectivity profile makes PROTAC EED degrader-2 an ideal tool for proteome-wide studies examining the downstream consequences of PRC2 loss, including changes in H3K27me3 levels and transcriptional reprogramming. The compound's slower degradation kinetics relative to PROTAC EED degrader-1 may provide a more titratable window for time-resolved proteomic and transcriptomic analyses .

Comparative Linker Structure-Activity Relationship (SAR) Studies in PROTAC Development

PROTAC EED degrader-2 (PROTAC 1, pentanamide linker) and PROTAC EED degrader-1 (PROTAC 2, PEG-based linker) constitute a minimal matched pair differing only in linker composition, providing a powerful system for investigating how linker chemistry influences ternary complex formation, degradation efficiency, and cellular activity [1]. Researchers can leverage the distinct kinetic profiles—PROTAC 1 exhibits slower but still potent degradation, whereas PROTAC 2 shows faster and more profound EED depletion—to dissect the relationship between linker flexibility/hydrophobicity and PROTAC performance . This comparative framework is directly applicable to optimizing linker design for other PROTAC programs.

High-Throughput Screening and Chemical Biology Campaigns Requiring Validated Positive Control Degraders

With a CAS registry number (2639882-69-0), well-defined physicochemical properties (MW = 960.13, cLogP ≈ 5.7), and extensive literature characterization including binding affinity (pKD = 9.27), functional inhibition (pIC50 = 8.11), and cellular degradation data, PROTAC EED degrader-2 serves as a reliable positive control for screening campaigns aimed at identifying novel PRC2 degraders or evaluating PROTAC platform technologies [1]. The compound's commercial availability from multiple reputable vendors with ≥98% purity and established storage conditions (-20°C, protect from light) ensures experimental reproducibility across independent laboratories .

Technical Documentation Hub

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